molecular formula C7H6FN3 B2847529 2-Azido-4-fluoro-1-methylbenzene CAS No. 1152586-08-7

2-Azido-4-fluoro-1-methylbenzene

Cat. No.: B2847529
CAS No.: 1152586-08-7
M. Wt: 151.144
InChI Key: YVTPNEXKKTWRIT-UHFFFAOYSA-N
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Description

2-Azido-4-fluoro-1-methylbenzene is a fluorinated aromatic compound that serves as a versatile building block in organic synthesis and pharmaceutical research. Its structure, featuring an azide group and a fluorine atom on a toluene backbone, makes it particularly valuable for click chemistry applications, especially the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to regioselectively form 1,4-disubstituted 1,2,3-triazoles . This reaction is pivotal for constructing molecular architectures in medicinal chemistry, materials science, and bioconjugation . The incorporation of a fluorine atom is a strategic maneuver in drug design, as it can significantly enhance the metabolic stability, lipophilicity, and binding affinity of potential therapeutic molecules by engaging in specific interactions with biological targets . As a high-purity intermediate, it is instrumental in developing novel bioactive compounds and is strictly provided For Research Use Only.

Properties

IUPAC Name

2-azido-4-fluoro-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c1-5-2-3-6(8)4-7(5)10-11-9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTPNEXKKTWRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-4-fluoro-1-methylbenzene typically involves the introduction of the azido group to a pre-functionalized benzene ring. One common method is the diazotransfer reaction, where a diazonium salt is converted to an azide using sodium azide under mild conditions. Another approach involves the nucleophilic substitution of a halogenated precursor with sodium azide.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotransfer reactions or nucleophilic substitution processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Azido-4-fluoro-1-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Sodium azide, amines, thiols, and appropriate solvents (e.g., DMF, DMSO).

    Cycloaddition: Copper(I) catalysts, alkyne substrates, and solvents like acetonitrile.

    Reduction: Hydrogen gas, palladium catalysts, lithium aluminum hydride, and solvents like ether or THF.

Major Products Formed

    Substitution: Amines, thiols, and other nucleophile-substituted derivatives.

    Cycloaddition: Triazoles and related heterocycles.

    Reduction: Amines and related reduced products.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

2-Azido-4-fluoro-1-methylbenzene has been investigated for its potential as an anticancer agent. The azide functional group allows for bioorthogonal reactions, which can be utilized to selectively target cancer cells. For instance, studies have shown that compounds with azide groups can be conjugated with cytotoxic agents to enhance their selectivity towards tumor cells, minimizing damage to healthy tissues .

Synthesis of Bioactive Molecules

The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its reactivity allows it to participate in click chemistry reactions, leading to the formation of triazoles and other heterocycles that exhibit biological activity. This has implications in developing new pharmaceuticals targeting a range of diseases .

Chemical Biology

Nucleic Acid Modification

In chemical biology, this compound has been used to synthesize modified nucleosides. These modified nucleosides can incorporate into RNA and DNA, providing tools for studying gene expression and function. The ability to introduce azide groups into nucleic acids facilitates the development of novel probes for imaging and tracking biological processes in live cells .

Bioconjugation Techniques

The azide moiety allows for bioconjugation through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is widely employed for labeling biomolecules, which is crucial for understanding protein interactions and cellular pathways. Studies have demonstrated the successful conjugation of 2-azido compounds with proteins and peptides, enhancing their functionality in therapeutic applications .

Material Science

Synthesis of Functional Polymers

In material science, this compound is utilized in the synthesis of functional polymers. The azide group enables the incorporation of this compound into polymer backbones through radical polymerization techniques. These polymers can exhibit unique properties such as increased thermal stability and enhanced mechanical strength, making them suitable for applications in coatings and composites .

Fluorinated Materials

The presence of fluorine in the compound contributes to its hydrophobic properties, making it valuable in developing fluorinated materials with specific surface characteristics. These materials are often used in applications requiring low surface energy or enhanced chemical resistance .

Data Tables

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer agents synthesisEnhanced selectivity towards cancer cells
Chemical BiologyNucleic acid modificationProbes for imaging biological processes
Material ScienceSynthesis of functional polymersImproved thermal stability
Fluorinated MaterialsDevelopment of hydrophobic materialsLow surface energy characteristics

Case Studies

Case Study 1: Anticancer Applications

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized various derivatives of 2-azido compounds and assessed their cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited significant anticancer activity, suggesting potential therapeutic applications .

Case Study 2: Bioconjugation Techniques

A research article highlighted the use of this compound in bioconjugation reactions with peptides. The study demonstrated that the resulting conjugates maintained biological activity while allowing for easy tracking within cellular environments using fluorescence techniques .

Mechanism of Action

The mechanism of action of 2-Azido-4-fluoro-1-methylbenzene in chemical reactions involves the reactivity of the azido group. The azido group can act as a nucleophile or participate in cycloaddition reactions, forming stable triazole rings. The fluorine atom and methyl group on the benzene ring can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 2-Azido-4-fluoro-1-methylbenzene include halogenated and trifluoromethyl-substituted azido-benzene derivatives. Below is a comparative analysis based on molecular structure, substituent effects, and physicochemical properties.

Structural and Molecular Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
This compound -N₃ (2), -F (4), -CH₃ (1) C₇H₆FN₃ 151.14 Electron-withdrawing (-F) and electron-donating (-CH₃) groups; compact structure.
2-Azido-1-chloro-4-(trifluoromethyl)benzene -N₃ (2), -Cl (1), -CF₃ (4) C₇H₃ClF₃N₃ 221.57 Strong electron-withdrawing -CF₃ and -Cl; higher molecular weight due to heavy halogens.
4-Azido-1-bromo-2-(trifluoromethyl)benzene -N₃ (4), -Br (1), -CF₃ (2) C₇H₃BrF₃N₃ 265.92 Bulky -Br and -CF₃ groups; azido at position 4 may alter regioselectivity in reactions.

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups (EWGs):

    • The -F substituent in this compound moderately deactivates the benzene ring, directing electrophilic substitution to specific positions. In contrast, -CF₃ (in analogs from and ) is a stronger EWG, significantly reducing electron density and stabilizing the azido group against thermal decomposition.
    • -Cl and -Br (in analogs) further enhance stability but increase molecular weight and steric hindrance.
  • Electron-Donating Groups (EDGs): The -CH₃ group in the target compound donates electrons via hyperconjugation, slightly counteracting the deactivation by -F. This balance may enhance solubility in nonpolar solvents compared to analogs with only EWGs.

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound (151.14 g/mol) is lighter and less polar than analogs with -CF₃ or -Br substituents (e.g., 265.92 g/mol for the bromo-trifluoromethyl derivative ).
  • Thermal Stability:

    • Azido groups are inherently thermally labile. Compounds with -CF₃ (e.g., ) may exhibit greater stability due to electron withdrawal, delaying exothermic decomposition.

Biological Activity

2-Azido-4-fluoro-1-methylbenzene, a compound with significant potential in various fields, particularly in medicinal chemistry and chemical biology, has garnered attention due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant case studies.

This compound is characterized by the following chemical structure:

  • Molecular Formula: C7H6F N3
  • Molecular Weight: 167.14 g/mol

The presence of the azido group (-N₃) and the fluoro group (-F) contributes to its reactivity and potential applications in synthetic chemistry and biological systems.

The biological activity of this compound is primarily attributed to its ability to participate in click chemistry reactions, particularly in the formation of 1,2,3-triazoles. This reaction is facilitated by the azide functional group, which can undergo cycloaddition with alkynes under mild conditions. The resulting triazole derivatives often exhibit enhanced biological properties, making them valuable in drug development.

Antimicrobial Activity

Research indicates that compounds containing azido groups can exhibit antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism may involve disruption of bacterial cell membrane integrity or interference with essential metabolic pathways.

Anticancer Potential

Studies have suggested that azide-containing compounds can affect cancer cell proliferation. The incorporation of this compound into larger molecular frameworks has shown potential in targeting specific cancer cell lines. The exact mechanism remains under investigation but may involve apoptosis induction or cell cycle arrest.

Case Studies

  • Synthesis and Evaluation of Triazole Derivatives : A study synthesized several triazole derivatives from this compound and evaluated their cytotoxicity against different cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer activity .
  • Antimicrobial Screening : In another study, derivatives were screened against Gram-positive and Gram-negative bacteria. The results demonstrated that some compounds derived from this compound had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Summary

Activity Type Observed Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxic effects on cancer cells
Click ChemistryFormation of triazoles

Q & A

Q. How can longitudinal studies address paradoxical findings in the biological activity of azide-functionalized compounds?

  • Methodological Answer : Design multi-wave studies (e.g., 0, 7, 365 days) to track time-dependent effects. For example, initial pro-apoptotic activity may reverse due to metabolite accumulation. Use mixed-effects models to account for inter-subject variability and LC-MS/MS to correlate pharmacokinetics with observed outcomes .

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